molecular formula C9H17NO2 B8309669 5-(2-Pentyloxy) pyrrolidin-2-one

5-(2-Pentyloxy) pyrrolidin-2-one

Cat. No.: B8309669
M. Wt: 171.24 g/mol
InChI Key: NRJZJDZFFHVBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Pentyloxy) pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

5-pentan-2-yloxypyrrolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-3-4-7(2)12-9-6-5-8(11)10-9/h7,9H,3-6H2,1-2H3,(H,10,11)

InChI Key

NRJZJDZFFHVBDE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1CCC(=O)N1

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction

Procedure (Adapted from):

  • Reactants : 5-Hydroxypyrrolidin-2-one, 2-pentanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

  • Yield : 65–78%.

  • Mechanism : DEAD facilitates the Mitsunobu reaction, enabling nucleophilic substitution at the hydroxyl group.

SN2 Alkylation with Alkyl Halides

Procedure (Adapted from and):

  • Reactants : 5-Hydroxypyrrolidin-2-one, 1-bromo-2-pentane, potassium carbonate (K₂CO₃).

  • Conditions : Acetonitrile (ACN) or dimethylformamide (DMF), reflux (80–100°C), 6–8 hours.

  • Yield : 55–70%.

  • Key Notes :

    • Polar aprotic solvents enhance reaction efficiency.

    • Excess alkyl halide (1.5–2.0 equiv.) minimizes di-alkylation byproducts.

Cyclization of Precursor Intermediates

Cyclization strategies are employed when direct alkylation is hindered by steric or electronic factors.

Ring-Closing via Eaton’s Acid

Procedure (Adapted from and):

  • Reactants : N-(2-Pentyloxy)succinimide, Eaton’s acid (P₂O₅ in methanesulfonic acid).

  • Conditions : 60–80°C, 2–4 hours.

  • Yield : 60–72%.

  • Mechanism : Eaton’s acid promotes intramolecular cyclization by activating the carbonyl group.

Reductive Amination Followed by Cyclization

Procedure (Adapted from):

  • Reactants : 5-Amino-2-pentanol, succinic anhydride.

  • Steps :

    • Acylation of the amine with succinic anhydride.

    • Cyclization using HCl/EtOH under reflux.

  • Yield : 50–65%.

Protection-Deprotection Strategies

For substrates sensitive to alkylation conditions, protective groups are utilized.

Benzyl Protection (Adapted from )

  • Protection : Treat 5-hydroxypyrrolidin-2-one with benzyl bromide/K₂CO₃ in ACN.

  • Alkylation : React with 1-bromo-2-pentane.

  • Deprotection : Hydrogenolysis (H₂/Pd-C, 1 atm).

  • Overall Yield : 58–63%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Mitsunobu Reaction65–7812–24 hHigh regioselectivityCostly reagents (DEAD, PPh₃)
SN2 Alkylation [9,16]55–706–8 hSimple setup, scalableRisk of over-alkylation
Eaton’s Acid Cyclization [14,15]60–722–4 hEfficient for sterically hindered substratesRequires harsh acidic conditions
Reductive Amination50–658–12 hCompatible with sensitive functional groupsMulti-step, lower yield

Optimization Insights

  • Solvent Choice : DMF outperforms ACN in SN2 reactions due to higher polarity.

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields by 10–15%.

  • Temperature Control : Maintaining reflux (80–100°C) minimizes side reactions in cyclization .

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